2-Bromo-7-(methoxymethoxy)naphthalene
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Overview
Description
2-Bromo-7-(methoxymethoxy)naphthalene is an organic compound with the molecular formula C12H11BrO2 and a molecular weight of 267.12 g/mol It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a bromine atom and a methoxymethoxy group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 7-hydroxy-2-naphthol to form 2-bromo-7-hydroxy-naphthalene, which is then reacted with methoxymethyl chloride in the presence of a base to yield 2-Bromo-7-(methoxymethoxy)naphthalene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7-(methoxymethoxy)naphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 2-hydroxy-7-(methoxymethoxy)naphthalene, while oxidation with potassium permanganate can produce 2-bromo-7-formylnaphthalene.
Scientific Research Applications
2-Bromo-7-(methoxymethoxy)naphthalene has several applications in scientific research:
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-7-(methoxymethoxy)naphthalene involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the bromine atom and methoxymethoxy group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the desired chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-(methoxymethoxy)naphthalene: Similar structure but with different substitution positions on the naphthalene ring.
2-Bromo-6-methoxynaphthalene: Another brominated naphthalene derivative with a methoxy group instead of a methoxymethoxy group.
Uniqueness
2-Bromo-7-(methoxymethoxy)naphthalene is unique due to the specific positioning of the bromine atom and the methoxymethoxy group on the naphthalene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.
Properties
Molecular Formula |
C12H11BrO2 |
---|---|
Molecular Weight |
267.12 g/mol |
IUPAC Name |
2-bromo-7-(methoxymethoxy)naphthalene |
InChI |
InChI=1S/C12H11BrO2/c1-14-8-15-12-5-3-9-2-4-11(13)6-10(9)7-12/h2-7H,8H2,1H3 |
InChI Key |
JVUSFSRPHXARLE-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC2=C(C=C1)C=CC(=C2)Br |
Origin of Product |
United States |
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